molecular formula C19H17NO4S B2511969 Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate CAS No. 2097868-69-2

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate

Cat. No.: B2511969
CAS No.: 2097868-69-2
M. Wt: 355.41
InChI Key: MRNYKEFHJVRRIT-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate (CAS: 2097868-69-2) is a heterocyclic ester-carboxamide hybrid. Its structure integrates a benzoate ester core linked via a carbamoyl bridge to a substituted ethyl group bearing both furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) rings.

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-23-19(22)14-6-4-13(5-7-14)18(21)20-11-16(15-8-10-25-12-15)17-3-2-9-24-17/h2-10,12,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNYKEFHJVRRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan and Thiophene Moieties: The initial step involves the synthesis of the furan and thiophene rings.

    Coupling Reaction: The furan and thiophene rings are then coupled with an appropriate ethylating agent to form the 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl intermediate.

    Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Esterification: Finally, the benzoate moiety is introduced through an esterification reaction with methyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides and epoxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzoate moiety, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides, epoxides.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

A comparative analysis of the target compound and its analogs is presented in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula* Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate (Target) 2097868-69-2 C₁₉H₁₇NO₄S 363.41 Furan, thiophene, carbamoyl, benzoate ester Potential receptor ligand (hypothesized)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1142210-42-1 C₁₈H₁₅N₃O₄S 369.40 Thiadiazole, phenylcarbamoyl, methoxy linker Unknown biological activity
BA93950 (Methyl 4-{[(5Z)-3-{3-[(2-hydroxy-5-nitrophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate) 681814-08-4 C₂₂H₁₉N₃O₇S₂ 501.53 Thiazolidinone, sulfanylidene, nitro group High molecular weight; possible photostability
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide 2097934-11-5 C₂₁H₁₇N₃O₃S 391.44 Oxazole, phenyl, carboxamide Structural diversity for SAR studies

*Molecular formulas for some compounds are inferred from structural data.

Key Observations:

Heterocyclic Diversity : The target compound combines furan and thiophene, which enhance π-π stacking and hydrophobic interactions compared to analogs with single heterocycles (e.g., thiadiazole in LS-03205 or oxazole in 2097934-11-5) .

Molecular Weight : BA93950 (501.53 g/mol) has a significantly higher molecular weight due to its nitro and sulfanylidene groups, which may reduce bioavailability compared to the target compound (363.41 g/mol) .

Functional Group Influence : The carbamoyl bridge in the target compound provides conformational flexibility, whereas rigid linkers (e.g., methoxy in LS-03205) may restrict binding orientations .

Biological Activity

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate is a compound of growing interest in medicinal chemistry due to its unique structure, which combines furan and thiophene rings. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H17NO4SC_{18}H_{17}NO_4S with a molecular weight of approximately 345.4 g/mol. The compound features a benzoate moiety linked to a carbamoyl group, which is further connected to a furan and thiophene substituted ethyl group. This structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with furan and thiophene moieties often exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies suggest that the compound shows significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.

Anticancer Properties

The anticancer potential of this compound has also been a focal point of research. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. In particular, studies have shown that this compound can reduce the viability of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. The presence of the furan ring is thought to enhance its interaction with inflammatory mediators, possibly through modulation of signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and inflammation.
  • Oxidative Stress Induction : The compound could increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death in cancer cells.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of methyl carbamoyl benzoates, including this compound. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers . This study supports further exploration into its use as a chemotherapeutic agent.

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